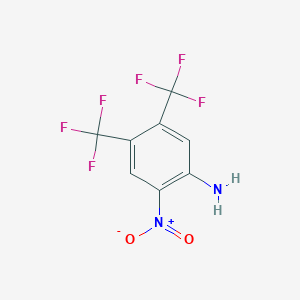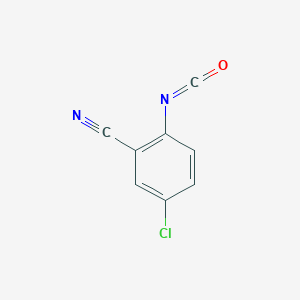
2-Nitro-4,5-bis(trifluoromethyl)aniline
Overview
Description
2-Nitro-4,5-bis(trifluoromethyl)aniline is an organic compound characterized by the presence of nitro and trifluoromethyl groups attached to an aniline core. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
It is known that similar compounds have been associated with the peripheral sensory trigeminal nerves, producing a neurotransmitter, a calcitonin gene-related peptide (cgrp) receptor antagonist .
Mode of Action
Similar compounds have been known to undergo diazotization and coupling with various substances . This suggests that 2-Nitro-4,5-bis(trifluoromethyl)aniline may interact with its targets through a similar mechanism, leading to changes at the molecular level.
Result of Action
Safety data sheets indicate that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled . Prolonged or repeated exposure may cause damage to organs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Moreover, precautionary measures against static discharges should be taken, and all sources of ignition should be removed when handling the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4,5-bis(trifluoromethyl)aniline typically involves the nitration of 4,5-bis(trifluoromethyl)aniline. This process can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality material suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4,5-bis(trifluoromethyl)aniline undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Major Products Formed
Reduction: The major product is 2-Amino-4,5-bis(trifluoromethyl)aniline.
Substitution: The products depend on the nucleophile used; for example, using an alkoxide can yield 2-Alkoxy-4,5-bis(trifluoromethyl)aniline.
Scientific Research Applications
2-Nitro-4,5-bis(trifluoromethyl)aniline has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-(trifluoromethyl)aniline: Similar in structure but with only one trifluoromethyl group, leading to different chemical and physical properties.
4-Nitro-2-(trifluoromethyl)aniline: Another related compound with the nitro and trifluoromethyl groups in different positions, affecting its reactivity and applications.
4-(Trifluoromethyl)aniline: Lacks the nitro group, making it less reactive in certain chemical transformations.
Uniqueness
2-Nitro-4,5-bis(trifluoromethyl)aniline is unique due to the presence of two trifluoromethyl groups, which significantly influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific electronic characteristics .
Properties
IUPAC Name |
2-nitro-4,5-bis(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6N2O2/c9-7(10,11)3-1-5(15)6(16(17)18)2-4(3)8(12,13)14/h1-2H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCONFFFCYGZJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)[N+](=O)[O-])C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406158 | |
| Record name | 2-nitro-4,5-bis(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35010-32-3 | |
| Record name | 2-nitro-4,5-bis(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1608494.png)

![5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1608497.png)



![2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide](/img/structure/B1608503.png)




![2-[6-(2-Formylphenoxy)hexoxy]benzaldehyde](/img/structure/B1608511.png)

